molecular formula C20H25BrN6O B6046048 N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N'-CYCLOHEXYLUREA

N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N'-CYCLOHEXYLUREA

Cat. No.: B6046048
M. Wt: 445.4 g/mol
InChI Key: GEZUUHCTFDSEIO-UHFFFAOYSA-N
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Description

N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA is a complex organic compound characterized by its unique structure, which includes a brominated aniline group, a dimethylpyrimidinyl group, and a cyclohexylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA typically involves multiple steps, starting with the preparation of the brominated aniline derivativeThe final step involves the formation of the urea linkage with cyclohexyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the brominated aniline group may yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((Z)-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-N’-(4-FLUOROPHENYL)UREA
  • 4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-N-[2-(4-MORPHOLINYL)ETHYL]BUTANAMIDE
  • N~3~- (4,6-DIMETHYL-2-PYRIMIDINYL)-N- (TETRAHYDRO-2H-PYRAN-4-YLMETHYL)-β-ALANINAMIDE

Uniqueness

N-{(Z)-1-(2-BROMOANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated aniline group and cyclohexylurea moiety differentiate it from other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[(E)-N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN6O/c1-13-12-14(2)23-18(22-13)26-19(25-17-11-7-6-10-16(17)21)27-20(28)24-15-8-4-3-5-9-15/h6-7,10-12,15H,3-5,8-9H2,1-2H3,(H3,22,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZUUHCTFDSEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2Br)NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2Br)/NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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